5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

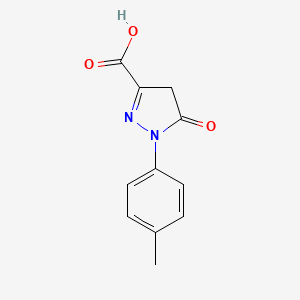

5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a para-methylphenyl (p-tolyl) substituent at the N1 position and a carboxylic acid group at C2. This compound belongs to a class of 4,5-dihydropyrazol-5-one derivatives, which are characterized by a partially unsaturated five-membered ring with ketone and carboxylic acid functionalities.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-(4-methylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)6-9(12-13)11(15)16/h2-5H,6H2,1H3,(H,15,16) |

InChI Key |

BDQJRUBKFFJIIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-keto acids or their esters. One common method includes:

Starting Materials:

p-Tolylhydrazine and ethyl acetoacetate.Reaction Conditions: The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures (around 80-100°C).

Procedure: The mixture is refluxed for several hours, leading to the formation of the pyrazole ring through cyclization and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

Reduction: Formation of 5-hydroxy-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are often screened for these activities.

Medicine

In medicinal chemistry, derivatives of this compound are explored for drug development. They are investigated for their potential as therapeutic agents in treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties based on the evidence:

Key Observations:

Substituent Effects on Solubility :

- The sulfophenyl derivative (CAS 118-47-8) exhibits higher aqueous solubility compared to the phenyl analog due to the polar sulfonic acid group .

- The p-tolyl group (methylphenyl) in the target compound likely confers moderate hydrophobicity, balancing solubility and membrane permeability.

For example, ethyl ester analogs with p-tolyl groups demonstrated anti-hypoxic activity comparable to succinic acid . Sulfophenyl derivatives may serve as intermediates in dye synthesis or metal-organic frameworks due to their strong hydrogen-bonding capacity .

Synthetic Routes: The sulfophenyl analog (CAS 118-47-8) is synthesized via diazotization of 3,5-diamino-2,4,6-trimethylbenzene-1-sulfonic acid followed by coupling, achieving a 69% yield . Phenyl derivatives (e.g., CAS 119-18-6) are typically prepared via cyclocondensation of hydrazines with β-keto esters .

Safety and Handling :

- Phenyl and sulfophenyl analogs share similar hazards (H317, H319), emphasizing the need for protective equipment during handling .

Biological Activity

5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables summarizing its effects.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 206.20 g/mol

- CAS Number : 119-18-6

The compound features a pyrazole ring, which is known for various biological activities, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. A review of various pyrazole compounds indicated that many exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management.

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound Name | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 0.01 | 0.01 | 1 |

| Compound A | 5.40 | 0.01 | 540 |

| Compound B | 8.17 | 0.01 | 817 |

| This compound | TBD | TBD | TBD |

The selectivity index (SI) indicates the preference of a compound for inhibiting COX-2 over COX-1, with higher values suggesting better safety profiles.

Analgesic Effects

In vivo studies have demonstrated that certain pyrazole derivatives exhibit significant analgesic effects. For instance, compounds similar to this compound were tested in models of pain and inflammation.

Case Study: Analgesic Activity Assessment

A study assessed the analgesic activity of a series of pyrazole derivatives using the carrageenan-induced paw edema model in rats. The results indicated that several compounds provided substantial pain relief compared to control groups.

Antimicrobial Activity

Some research has also suggested that pyrazole derivatives possess antimicrobial properties. For example, derivatives showed activity against various bacterial strains in vitro, indicating potential for therapeutic applications beyond inflammation and pain management.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from hydrazones or other substituted pyrazoles. Recent advancements have focused on optimizing reaction conditions to improve yield and purity.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Hydrazone formation | 70% |

| Step 2 | Cyclization | 65% |

| Step 3 | Purification (chromatography) | 80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.